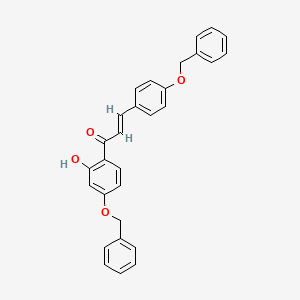

2'-Hydroxy-4,4'-bis(benzyloxy)chalcone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

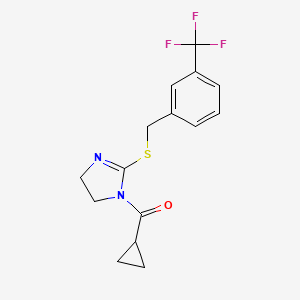

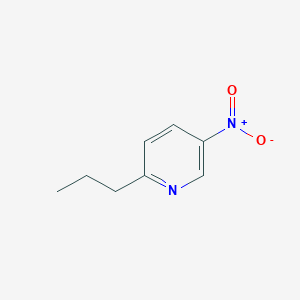

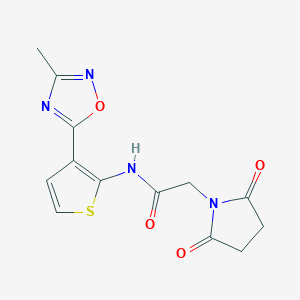

“2’-Hydroxy-4,4’-bis(benzyloxy)chalcone” is a type of chalcone, which is an aromatic ketone that forms the central core of many important biological compounds . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .

Synthesis Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and can easily cyclize to form a flavonoid structure, which is an isomeric key step for the skeletal modification of chalcones . The chemistry of chalcones is still an attraction among organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .

Molecular Structure Analysis

The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation . This may be the reason for their low redox potential, stability, electron transfer reactions, and more importantly, for their promising biological activities .

Chemical Reactions Analysis

Chalcones can exist in both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group . The chemistry of chalcones is still an attraction among the organic chemists from ancient days, due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .

Physical And Chemical Properties Analysis

A structural design like 2′-hydroxylation or 2′-, 3′-dihydroxylation, 2,3,4-trihydroxylation, and 4-dimethylamino groups in chalcones is more essential and capable of possessing a wide range of pharmacological activities including antioxidant activity and antibacterial activities .

Applications De Recherche Scientifique

Chemical Synthesis and Biological Activities

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, exhibit a broad spectrum of biological activities and clinical potential against various diseases. They are synthesized through methods such as Aldol condensation and Claisen-Schmidt condensation, offering a versatile backbone for further chemical modifications (Chavan Bb et al., 2016). Their significant biological activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties, among others, making them a focal point for pharmaceutical research.

Antioxidant and Anti-inflammatory Applications

Recent advances in understanding the antioxidant activity and mechanisms of chalcone derivatives have been highlighted, especially their potential in scavenging reactive oxygen species (ROS) and metal chelation abilities. These mechanisms, studied through density functional theory (DFT) calculations, underscore the versatility of chalcones as potent antioxidants, which is critical for mitigating oxidative stress in various pathological conditions (Ankit Mittal et al., 2022).

Antidiabetic Properties

Chalcones have been identified as promising anti-diabetic agents, exhibiting effects on therapeutic targets such as dipeptidyl peptidase 4 (DPP-4), glucose transporter type 4 (GLUT4), and sodium glucose cotransporter 2 (SGLT2), among others. Their structural features, including the presence of hydroxyl, prenyl, and geranyl groups, significantly influence their anti-diabetic activity, demonstrating the potential for developing new therapeutic agents for diabetes management (Sónia Rocha et al., 2020).

Anticancer Activities

The exploration of chalcone scaffolds as anticancer drugs has shown that these compounds, through their 1,3-diaryl-2-propen-1-one structure, exhibit broad anticancer activities against various cancerous cell lines. This review emphasizes the significance of chalcones in cancer treatment, detailing their mechanisms of action, including cell cycle arrest and apoptosis induction, and highlighting their potential as novel anticancer agents with minimal toxicity (Shefali Shukla et al., 2020).

Mécanisme D'action

Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .

Orientations Futures

Chalcones continue to show promise for new drug investigations . Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties . This suggests that chalcones, including “2’-Hydroxy-4,4’-bis(benzyloxy)chalcone”, may have significant therapeutic potential against various diseases in the future.

Propriétés

IUPAC Name |

(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O4/c30-28(27-17-16-26(19-29(27)31)33-21-24-9-5-2-6-10-24)18-13-22-11-14-25(15-12-22)32-20-23-7-3-1-4-8-23/h1-19,31H,20-21H2/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJNAMHGUAYTFA-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

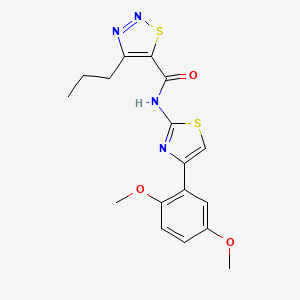

![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)

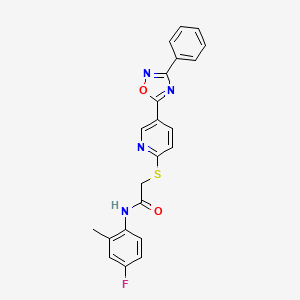

![N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide](/img/structure/B2694746.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2694753.png)